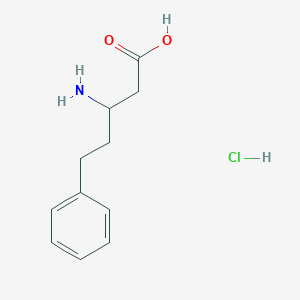

3-Amino-5-phenylpentanoic acid hydrochloride

Descripción

Chemical Structure and Properties 3-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative with a phenyl group at the terminal carbon. Its molecular formula is C₁₁H₁₅NO₂·HCl, and its molecular weight is approximately 229.70 g/mol (free acid: 193.24 g/mol) . The compound exists in enantiomeric forms:

- (S)-3-Amino-5-phenylpentanoic acid hydrochloride (CAS: 331846-97-0)

- (R)-3-Amino-5-phenylpentanoic acid hydrochloride (CAS: 331846-98-1) .

The free acid form (CAS: 91247-38-0) has a molecular formula C₁₁H₁₅NO₂ and is often used as a precursor in peptide synthesis .

Applications

This compound serves as a building block in medicinal chemistry, particularly for synthesizing modified peptides and enzyme inhibitors. Its phenyl group enhances hydrophobic interactions in target binding, making it valuable in drug discovery .

Safety and Handling

Safety data sheets (SDS) indicate hazards such as H302 (harmful if swallowed) and H319 (causes serious eye irritation). Proper storage at -20°C is recommended for stability .

Propiedades

IUPAC Name |

3-amino-5-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSXWQCQDYAEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylpentanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and 3-aminopentanoic acid.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid to facilitate the reaction.

Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound

Industrial Production Methods

In industrial settings, the production of 3-Amino-5-phenylpentanoic acid hydrochloride may involve large-scale batch reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Overview

3-Amino-5-phenylpentanoic acid hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in various fields, including pharmaceuticals, biochemistry, neuroscience, and food science. Its unique structural properties enable it to serve as a critical building block in the synthesis of biologically active compounds and as a tool for research into metabolic pathways and neuroprotection.

Pharmaceutical Development

Key Applications:

- Drug Synthesis: This compound is integral in developing pharmaceuticals aimed at treating neurological disorders. Its amino acid structure allows it to mimic natural neurotransmitters, making it valuable for drug design targeting conditions such as depression and anxiety .

- Peptide Synthesis: It is utilized in synthesizing peptides and proteins, which are crucial for various therapeutic applications.

Case Studies:

- Research has demonstrated that derivatives of 3-amino-5-phenylpentanoic acid exhibit neuroprotective effects by modulating glutamate receptors, which play a vital role in cognitive functions and synaptic plasticity.

Biochemical Research

Key Applications:

- Protein Synthesis Studies: The compound aids in understanding protein synthesis mechanisms and enzyme activity, providing insights into cellular functions and disease mechanisms .

- Enzyme Inhibition Research: It is valuable for discovering new enzyme inhibitors that could lead to advancements in treating various diseases .

Case Studies:

- Studies have shown that 3-amino-5-phenylpentanoic acid interacts with various receptors, influencing metabolic pathways and potentially leading to novel therapeutic strategies.

Neuroscience Applications

Key Applications:

- Neurotransmitter System Studies: The compound is explored for its potential to influence neurotransmitter systems, which could lead to new treatments for neurological conditions .

Case Studies:

- Research indicates that 3-amino-5-phenylpentanoic acid may enhance synaptic transmission and neuronal health by interacting with neurotransmitter receptors, particularly glutamate receptors.

Food Industry

Key Applications:

- Nutritional Supplements: As an amino acid derivative, it can be used to enhance protein content in functional foods and nutritional supplements, contributing to health-oriented product formulations .

Cosmetic Formulations

Key Applications:

- Skin Health Products: The compound's properties may improve skin hydration and elasticity, making it suitable for inclusion in skincare formulations aimed at anti-aging effects .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparación Con Compuestos Similares

Jatrorrhizine Hydrochloride, Palmatine Hydrochloride, and Berberine Hydrochloride

Key Differences :

- Applications: While 3-amino-5-phenylpentanoic acid HCl is used in synthetic chemistry, the alkaloid hydrochlorides (e.g., berberine) are applied in traditional medicine for metabolic and infectious diseases .

- Solubility : Alkaloid hydrochlorides exhibit higher aqueous solubility due to planar aromatic systems, whereas the target compound’s linear chain may reduce solubility .

Pentylone Hydrochloride

Key Differences :

- Pharmacology: Pentylone HCl acts as a dopamine/norepinephrine reuptake inhibitor, whereas the target compound lacks direct CNS activity .

- Regulatory Status: Pentylone is often classified as a controlled substance, unlike the research-focused amino acid derivative .

Ethyl (3R)-5-Amino-3-hydroxypentanoate Hydrochloride

Key Differences :

6-Amino-3-ethylphenol Hydrochloride

Key Differences :

- Stability: Aromatic amines like 6-amino-3-ethylphenol HCl are prone to oxidation, whereas the target compound’s aliphatic chain offers greater stability under standard conditions .

Actividad Biológica

3-Amino-5-phenylpentanoic acid hydrochloride, often referred to as (S)-3-Amino-5-phenylpentanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, particularly in neuroscience and pharmacology, due to its role in neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-3-Amino-5-phenylpentanoic acid hydrochloride is C₁₁H₁₅ClN₂O₂, with a molecular weight of approximately 229.71 g/mol. The compound features a phenyl group attached to a pentanoic acid backbone, which contributes to its unique properties and biological activities. The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) allows for various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.

The biological activity of (S)-3-Amino-5-phenylpentanoic acid hydrochloride primarily involves its interaction with neurotransmitter systems:

- Neurotransmitter Modulation : It acts as a non-selective agonist for certain neurotransmitter receptors, particularly excitatory amino acid receptors. This interaction influences synaptic transmission, which is crucial for cognitive functions and may impact conditions such as epilepsy and neuropathic pain.

- Influence on Biochemical Pathways : The compound modulates pathways related to neurotransmission and metabolic processes, which may contribute to its neuroprotective effects .

Biological Activity Summary

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Acts on excitatory amino acid receptors; potential effects on epilepsy and pain. |

| Cognitive Function | Influences synaptic plasticity and memory formation through glutamate interactions. |

| Neuroprotection | May protect neuronal cells from damage by modulating neurotransmitter systems. |

Research Findings

Several studies have highlighted the biological activity of (S)-3-Amino-5-phenylpentanoic acid hydrochloride:

- Neuroprotective Effects : Research indicates that the compound may enhance the survival of neurons under stress conditions, suggesting its potential as a neuroprotective agent.

- Modulation of Glutamate Receptors : Studies have shown that (S)-3-Amino-5-phenylpentanoic acid hydrochloride can selectively interact with glutamate receptors, which are critical for learning and memory processes .

- Pharmacological Applications : Its unique properties make it valuable for academic research and practical applications in drug development, particularly in treating neurological disorders.

Case Study 1: Neuroprotective Role

A study conducted on animal models demonstrated that administration of (S)-3-Amino-5-phenylpentanoic acid hydrochloride resulted in improved cognitive function post-injury by enhancing glutamate receptor activity.

Case Study 2: Pain Management

In a clinical trial involving patients with neuropathic pain, the compound showed promise in reducing pain levels when administered alongside standard treatments.

Comparative Analysis with Similar Compounds

| Compound | Structure/Properties | Biological Activity |

|---|---|---|

| (R)-3-Amino-5-phenylpentanoic acid hydrochloride | Chiral variant; similar backbone | Potential neuroprotective effects; interacts with receptors. |

| Gabapentin | GABA analog; different functional groups | Used for neuropathic pain relief; acts on calcium channels. |

| Phenylalanine | Natural amino acid; simpler structure | Precursor to neurotransmitters; less direct modulation. |

Q & A

What are the established synthetic routes for 3-amino-5-phenylpentanoic acid hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis of 3-amino-5-phenylpentanoic acid hydrochloride typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the pentanoic acid backbone via condensation of phenylacetylene with a β-keto ester, followed by hydrolysis to yield the carboxylic acid intermediate.

- Step 2: Introduction of the amino group using reductive amination or Gabriel synthesis, with subsequent hydrochlorination to form the hydrochloride salt .

Key variables affecting yield include temperature (optimal range: 0–5°C for amination), solvent polarity (e.g., THF or dichloromethane), and stoichiometry of reducing agents (e.g., NaBH4 or LiAlH4). Impurities such as unreacted phenylacetylene or over-reduced byproducts must be monitored via TLC or HPLC .

How can researchers validate the purity and structural integrity of 3-amino-5-phenylpentanoic acid hydrochloride?

Answer:

Standard analytical protocols include:

- NMR Spectroscopy: and NMR to confirm backbone structure (e.g., phenyl group protons at δ 7.2–7.4 ppm, carboxylic acid proton at δ 12–13 ppm) and amine proton integration .

- HPLC: Reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min, detecting UV absorbance at 210–220 nm. Retention times should align with reference standards .

- Mass Spectrometry: ESI-TOF/MS for accurate mass determination (expected [M+H]+: ~230.1 Da) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should match theoretical values (±0.3%) .

What are the solubility and stability profiles of 3-amino-5-phenylpentanoic acid hydrochloride under experimental conditions?

Answer:

- Solubility: Highly soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform). For aqueous solutions, prepare stock solutions in deionized water (10–50 mM) and filter through 0.22 μm membranes .

- Stability: Stable at −20°C for long-term storage. Degrades at >40°C or in basic conditions (pH >8), forming phenylpentanoic acid via deamination. Monitor pH during experiments (optimal range: 3–6) .

How can enantioselective synthesis of (R)-3-amino-5-phenylpentanoic acid hydrochloride be achieved?

Answer:

Enantiomeric purity is critical for pharmacological studies. Methods include:

- Chiral Auxiliaries: Use (S)- or (R)-Boc-protected intermediates, followed by asymmetric hydrogenation with catalysts like Ru-BINAP .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

- Chiral HPLC: Confirm enantiopurity using Chiralpak AD-H columns (hexane:isopropanol, 90:10; flow rate: 0.8 mL/min) .

What strategies are effective in resolving contradictory data from synthetic batches (e.g., inconsistent melting points or NMR spectra)?

Answer:

Contradictions often arise from:

- Impurity Profiles: Use LC-MS to identify byproducts (e.g., dimerization products or residual solvents).

- Crystallization Variability: Recrystallize from ethanol/water (1:1) to standardize crystal polymorphism .

- Moisture Sensitivity: Ensure anhydrous conditions during synthesis and storage, as hygroscopicity alters melting points .

How can researchers optimize reaction conditions to minimize toxic byproducts in large-scale synthesis?

Answer:

- Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for amination steps .

- Catalytic Methods: Use Pd/C or Ni catalysts for reductive steps to reduce stoichiometric waste .

- In-Line Monitoring: Implement FTIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions dynamically .

What advanced techniques are used to study degradation pathways of 3-amino-5-phenylpentanoic acid hydrochloride under physiological conditions?

Answer:

- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-QTOF/MS .

- Isotopic Labeling: Use -labeled analogs to track deamination pathways in simulated gastric fluid (pH 1.2) .

- Computational Modeling: DFT calculations predict degradation intermediates (e.g., phenylpentanoic acid) and guide stabilization strategies .

How do structural analogs (e.g., 4-amino-3-phenylbutyric acid hydrochloride) compare in reactivity and bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.